magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
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Overview
Description
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .
Preparation Methods
The synthesis of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide can be achieved through several methods. One common method involves the reaction of benzaldehyde and pyrrole in a sealed bomb at 150°C for 24 hours . Another method, modified by Adler and Longo, allows benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Despite its modest yields, this synthesis is a common experiment in university teaching labs .
Chemical Reactions Analysis
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different metalloporphyrins and substituted porphyrins .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it is used to study the role of porphyrins in biological systems, such as their involvement in photosynthesis and cell respiration . In medicine, it is used in photodynamic therapy (PDT) for the treatment of cancer and other diseases . In industry, it is used as a dye and in the production of light-sensitive materials .
Mechanism of Action
The mechanism of action of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide involves its ability to coordinate with transition metal ions such as iron, cobalt, and magnesium . These metalloporphyrins can perform a variety of functions, including acting as catalysts in chemical reactions and as photosensitizers in photodynamic therapy . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells .
Comparison with Similar Compounds
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is unique due to its symmetrical substitution and ease of synthesis compared to naturally occurring porphyrins . Similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine, which is also used in photodynamic therapy and as a model compound for studying porphyrins . Other similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate, which is water-soluble and used in the functionalization of chemically converted graphene .
Properties
Molecular Formula |
C44H28MgN4 |
---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
XEHJAWQTIIXDON-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
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